Mal-PEG2-VCP-NB
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Overview
Description
Mal-PEG2-VCP-NB is a cleavable antibody-drug conjugate linker containing a maleimide group, a two-unit polyethylene glycol, and a VCP NB. This compound is primarily used in the development of antibody-drug conjugates, which are a class of targeted cancer therapies .
Mechanism of Action
Target of Action
Mal-PEG2-VCP-NB is an inhibitor of ion channels, which are transmembrane proteins that allow ions to pass through cell membranes . It has been shown to inhibit the activity of voltage-gated potassium channels, sodium channels, and calcium channels . The receptor for this compound is G protein-coupled receptors (GPCRs), which are found on the surface of cells in many different tissues and organs .
Mode of Action
This compound is a cleavable ADC linker containing a Maleimide group, a 2-unit PEG, and a VCP NB . This compound interacts with its targets (ion channels and GPCRs) by inhibiting their activity, thereby disrupting the normal flow of ions through cell membranes .
Biochemical Pathways
By inhibiting the activity of voltage-gated potassium, sodium, and calcium channels, it disrupts the ion balance and electrical potential across the cell membrane .
Pharmacokinetics
It’s worth noting that the compound is a cleavable adc linker , which suggests that it may be designed to be metabolized or broken down in a specific way to release its active components.
Result of Action
This could potentially lead to a variety of downstream effects depending on the specific types of cells and tissues involved .
Action Environment
Like all biochemical compounds, its activity could potentially be influenced by factors such as temperature, ph, and the presence of other molecules or ions in the environment .
Biochemical Analysis
Biochemical Properties
Mal-PEG2-VCP-NB interacts with various biomolecules, including ion channels, which are transmembrane proteins that allow ions to pass through cell membranes . It has been shown to inhibit the activity of voltage-gated potassium channels, sodium channels, and calcium channels . The receptor for this compound is G protein-coupled receptors (GPCRs), which are found on the surface of cells in many different tissues and organs .
Cellular Effects
This compound influences cell function by inhibiting the activity of various ion channels This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ion channels and GPCRs By inhibiting the activity of these ion channels, this compound can alter the flow of ions across the cell membrane, potentially affecting various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-VCP-NB involves several steps:
Formation of Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with an amine.
Attachment of Polyethylene Glycol: The two-unit polyethylene glycol is attached to the maleimide group through a nucleophilic substitution reaction.
Incorporation of VCP NB: The VCP NB is then incorporated into the structure through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-VCP-NB undergoes several types of chemical reactions:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions.
Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions.
Hydrolysis: The polyethylene glycol units can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteases or other enzymes that recognize and cleave the linker.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Can be carried out using acids or bases.
Major Products Formed
The major products formed from these reactions include the cleaved antibody-drug conjugate and the released drug molecule .
Scientific Research Applications
Mal-PEG2-VCP-NB has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly antibody-drug conjugates.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-VCP: Similar structure but lacks the NB group.
Mal-PEG2-NB: Contains the maleimide and NB groups but lacks the VCP unit.
Mal-PEG2: Contains only the maleimide and polyethylene glycol units
Uniqueness
Mal-PEG2-VCP-NB is unique due to its combination of the maleimide group, two-unit polyethylene glycol, and VCP NB. This combination allows for specific targeting, cleavability, and versatility in various applications .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49)/t28-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZOKGPGOHCAG-IUDBTDONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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